molecular formula C11H16N2O B13567017 3-Methoxy-5-(piperidin-3-yl)pyridine

3-Methoxy-5-(piperidin-3-yl)pyridine

Cat. No.: B13567017
M. Wt: 192.26 g/mol
InChI Key: JVWJBZJMHSSHCP-UHFFFAOYSA-N
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Description

3-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a piperidin-3-yl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(piperidin-3-yl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the methoxy and piperidin-3-yl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactions, which allow for the efficient and rapid synthesis of the compound in large quantities . Additionally, the use of advanced catalytic systems, such as rhodium-catalyzed hydroaminations, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methoxy-5-piperidin-3-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-11-5-10(7-13-8-11)9-3-2-4-12-6-9/h5,7-9,12H,2-4,6H2,1H3

InChI Key

JVWJBZJMHSSHCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2CCCNC2

Origin of Product

United States

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